1,4-Dimethylpyrazole-3-sulfonamide
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Overview
Description
Scientific Research Applications
Inhibitory Properties on Enzymes
1,4-Dimethylpyrazole-3-sulfonamide derivatives have demonstrated significant inhibitory effects on important enzymes. For instance, specific derivatives have shown inhibition potency against human carbonic anhydrase (CA) isoenzymes and acetylcholinesterase (AChE) enzyme, highlighting their potential as candidates for novel inhibitors with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).
Role in Anticancer Research
Sulfonamide derivatives, including those of this compound, have shown promise in anticancer research. Compounds with these derivatives have been synthesized and tested for their in vitro antiproliferative activities against various cancer cell lines, demonstrating promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).
Application in Synthesis of Heterocyclic Compounds
These derivatives have been instrumental in the development of approaches to the preparation of sulfonamides of polynuclear heterocyclic compounds. This research is of great interest due to its implications in the search for new substances with specific biological activity (Komshina et al., 2020).
Investigation in Medicinal Chemistry
This compound and its derivatives are widely incorporated in studies related to bioorganics and medicinal chemistry. Understanding their molecular conformation or tautomeric forms can have direct implications on their pharmaceutical and biological activities (Erturk et al., 2016).
Use in Parallel Medicinal Chemistry
These derivatives have been used in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating their utility in the parallel medicinal chemistry approach (Tucker et al., 2015).
Mechanism of Action
Target of Action
1,4-Dimethylpyrazole-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria . This disruption prevents the bacteria from replicating, thereby inhibiting their growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed in body tissues . They are primarily excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA replication, the compound effectively stops the bacteria from multiplying .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, soil organic matter, total nitrogen, pH, and texture have been found to be important environmental factors for the efficiency of 3,4-dimethylpyrazole phosphate, a related compound
Biochemical Analysis
Biochemical Properties
1,4-Dimethylpyrazole-3-sulfonamide is a sulfur-containing pyrazole derivative . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure . The structural diversity of pyrazoles is due to their ability to undergo nucleophilic and electrophilic substitution reactions .
Cellular Effects
Preliminary studies suggest that pyrazole derivatives may have a wide range of pharmacological properties
properties
IUPAC Name |
1,4-dimethylpyrazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIIRGHZVNPLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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